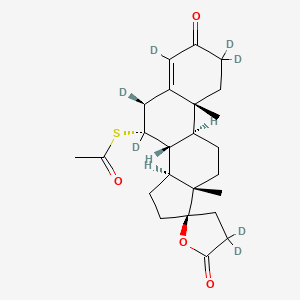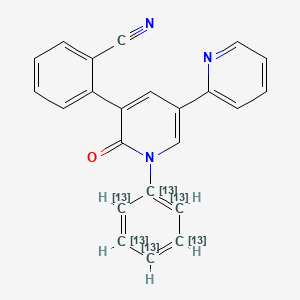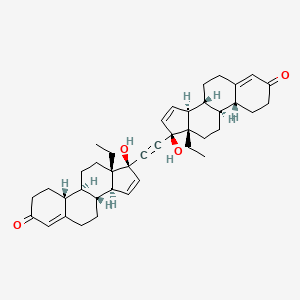
Gestodene Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gestodene Dimer is a synthetic compound derived from gestodene, a potent progestogen used in hormonal contraceptives. Gestodene itself is known for its high progestational activity and minimal androgenic effects. The dimer form of gestodene is of interest due to its potential enhanced biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gestodene Dimer typically involves the dimerization of gestodene through various chemical reactions. One common method includes the use of a catalyst to facilitate the dimerization process. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where gestodene is subjected to dimerization under optimized conditions. The process includes steps such as purification and crystallization to isolate the dimer form. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Gestodene Dimer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Gestodene Dimer has several applications in scientific research:
Chemistry: Used as a model compound to study dimerization reactions and their mechanisms.
Biology: Investigated for its potential effects on cellular processes and hormone regulation.
Medicine: Explored for its enhanced progestational activity and potential use in advanced contraceptive formulations.
Industry: Utilized in the development of new pharmaceutical products with improved stability and efficacy
Mechanism of Action
The mechanism of action of Gestodene Dimer involves its interaction with progesterone receptors. It binds to these receptors, activating them and leading to the modulation of gene expression. This results in various biological effects, including the regulation of menstrual cycles and inhibition of ovulation. The molecular pathways involved include the activation of specific transcription factors and signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- Levonorgestrel
- Desogestrel
- Norgestimate
- Dienogest
- Nomegestrol
Comparison
Gestodene Dimer is unique due to its enhanced progestational activity compared to other progestogens like levonorgestrel and desogestrel. It exhibits a more potent effect on progesterone receptors and has a higher binding affinity. Additionally, this compound shows improved stability and a longer half-life, making it a promising candidate for advanced contraceptive formulations .
Properties
Molecular Formula |
C40H50O4 |
|---|---|
Molecular Weight |
594.8 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-13-ethyl-17-[2-[(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl]ethynyl]-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C40H50O4/c1-3-37-17-13-31-29-11-7-27(41)23-25(29)5-9-33(31)35(37)15-19-39(37,43)21-22-40(44)20-16-36-34-10-6-26-24-28(42)8-12-30(26)32(34)14-18-38(36,40)4-2/h15-16,19-20,23-24,29-36,43-44H,3-14,17-18H2,1-2H3/t29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,39+,40+/m0/s1 |
InChI Key |
CYMUBJUEUOLHGA-SEWLZUMOSA-N |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C[C@@]4(C=C[C@@H]5[C@@]4(CC[C@H]6[C@H]5CCC7=CC(=O)CC[C@H]67)CC)O)O)CCC8=CC(=O)CC[C@H]38 |
Canonical SMILES |
CCC12CCC3C(C1C=CC2(C#CC4(C=CC5C4(CCC6C5CCC7=CC(=O)CCC67)CC)O)O)CCC8=CC(=O)CCC38 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


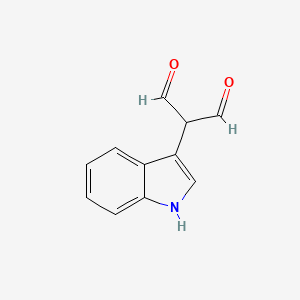
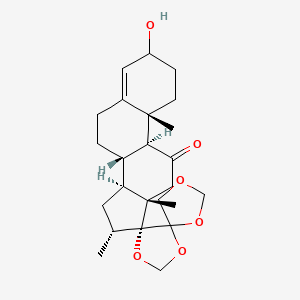
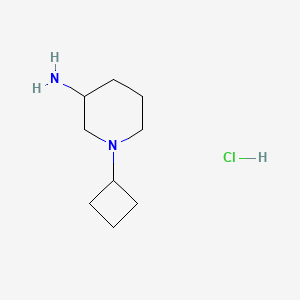
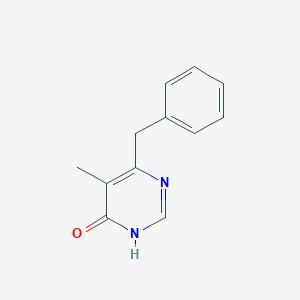
![disodium;1-[6-[[6-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-6-oxohexyl]disulfanyl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13860380.png)
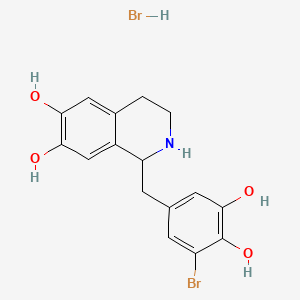

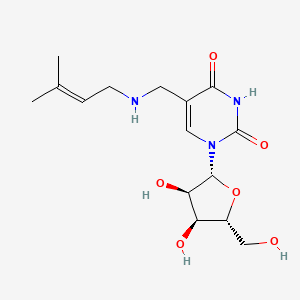
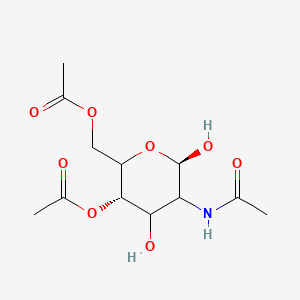
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13860432.png)
![(2S,4S,6R)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13860440.png)
![(2R)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid](/img/structure/B13860445.png)
